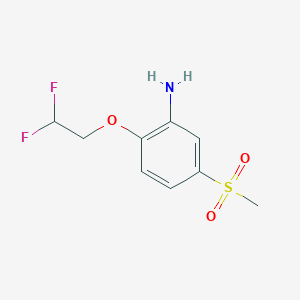

2-(2,2-Difluoroethoxy)-5-methanesulfonylaniline

Descripción general

Descripción

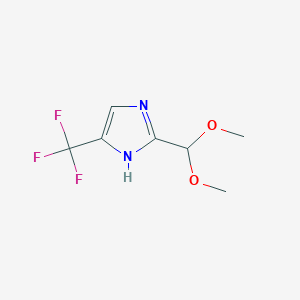

This compound is an organic molecule that contains a difluoroethoxy group and a methanesulfonyl group attached to an aniline base. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the positions of the difluoroethoxy and methanesulfonyl groups on the aniline ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the difluoroethoxy and methanesulfonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoroethoxy group could increase its hydrophobicity .Aplicaciones Científicas De Investigación

Microbial Metabolism and Environmental Impact

Methanesulfonic acid, related to methanesulfonyl groups, plays a significant role in the biogeochemical cycling of sulfur. Aerobic bacteria use it as a source of sulfur for growth, and specialized methylotrophs utilize it as a carbon and energy substrate. This highlights the environmental significance of methanesulfonyl-related compounds in microbial metabolism and atmospheric chemistry (Kelly & Murrell, 1999).

Catalysis and Chemical Synthesis

Methanesulfonic acid has been utilized as an effective catalyst in the synthesis of benzoxazoles from carboxylic acids, indicating the potential of methanesulfonyl derivatives in facilitating chemical reactions and synthesizing heterocyclic compounds (Kumar, Rudrawar, & Chakraborti, 2008).

Material Science and Energy Storage

In the field of energy storage, particularly in lithium-ion batteries, methanesulfonic acid derivatives have been explored as electrolyte additives to enhance the interfacial stability of cathodes at elevated temperatures, showcasing the potential of such compounds in improving the performance and longevity of energy storage systems (Huang et al., 2018).

Organic Synthesis and Functionalization

The functionalization of molecules through reactions involving methanesulfonyl groups is a crucial area of research. For example, the synthesis of indole rings from 2-ethynylaniline derivatives catalyzed by copper(II) salts, where methanesulfonyl derivatives play a role, highlights the utility of these groups in constructing complex organic frameworks (Hiroya et al., 2002).

Environmental Chemistry

The oxidation of methanesulfinic acid by OH radicals, leading to the formation of methanesulfonic acid, demonstrates the environmental relevance of methanesulfonyl derivatives in atmospheric chemistry and pollution mitigation strategies (Sehested & Holcman, 1996).

Mecanismo De Acción

Mode of Action

It is likely that this compound interacts with its targets in a manner that induces changes in cellular processes . .

Biochemical Pathways

It is possible that this compound influences multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Propiedades

IUPAC Name |

2-(2,2-difluoroethoxy)-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO3S/c1-16(13,14)6-2-3-8(7(12)4-6)15-5-9(10)11/h2-4,9H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQRSXAXJGYNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OCC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxaspiro[3.3]heptan-6-one](/img/structure/B1530562.png)

![methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1530566.png)

![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)